molecular formula C19H14ClN5O2S B2635017 N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1251573-10-0

N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2635017
CAS No.: 1251573-10-0
M. Wt: 411.86
InChI Key: RUSLRPPRNMXHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of oncology. The compound features an isothiazolo[4,5-d]pyrimidin-7-one core, a privileged structure in medicinal chemistry known for its ability to interact with a variety of biological targets, including kinases and other ATP-binding proteins . Structural analogs of this compound, which share the fused isothiazolopyrimidine scaffold, have been investigated as potent cell cycle inhibitors and PRMT5 inhibitors , suggesting its potential application in probing cancer cell proliferation pathways. The mechanism of action for such compounds typically involves targeted protein inhibition, which can disrupt critical signaling cascades within cells . This acetamide derivative is provided exclusively for research applications in laboratory settings. It is intended for use by qualified scientists for in vitro studies and not for diagnostic, therapeutic, or any other human use. The product is offered with the understanding that the buyer is responsible for verifying its identity, purity, and suitability for their specific research objectives.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2S/c1-11-2-3-13(8-14(11)20)23-15(26)9-25-10-22-17-16(12-4-6-21-7-5-12)24-28-18(17)19(25)27/h2-8,10H,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSLRPPRNMXHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors play a crucial role in drug efficacy and stability. Temperature, pH, and humidity affect its chemical stability during storage and transportation. Additionally, interactions with other medications or dietary components may impact its effectiveness.

: Sigma-Aldrich: N-(3-CHLORO-4-METHYLPHENYL)-4-METHYLBENZAMIDE : Sigma-Aldrich: N-(4-METHYLPHENYL)-3-PHENYLACRYLAMIDE : Sigma-Aldrich: N-(3-CHLORO-P-TOLYL)-4-METHYLBENZYLAMINE

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H21ClN4O2C_{24}H_{21}ClN_4O_2, with a molecular weight of 432.9 g/mol. The structure features a chloro-substituted aromatic ring, an isothiazolo-pyrimidine core, and a pyridine moiety, which are critical for its biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, likely enzymes or receptors involved in cellular signaling pathways. The presence of multiple functional groups allows for diverse interactions, potentially modulating various biological processes.

Antiviral Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antiviral activity. For instance, derivatives of isothiazolo-pyrimidine have shown effectiveness against viruses like HIV and herpes simplex virus (HSV) through inhibition of viral replication mechanisms .

Antimicrobial Properties

Research has indicated that related compounds demonstrate varying degrees of antimicrobial activity against both bacterial and fungal strains. In vitro assays have reported minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as a therapeutic agent in treating infections .

Anticancer Potential

Recent investigations into the anticancer properties of similar compounds have highlighted their ability to induce apoptosis in cancer cell lines. The structural features of this compound may contribute to its cytotoxic effects by targeting specific oncogenic pathways .

Case Studies

StudyFindings
Antiviral Activity A study demonstrated that similar isothiazolo-pyrimidines inhibited HIV replication in vitro with EC50 values in the low micromolar range .
Antimicrobial Efficacy Another study reported that derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, with MIC values lower than those of conventional treatments .
Cytotoxicity In cancer cell assays, compounds structurally related to this compound showed selective cytotoxicity towards breast cancer cells (MCF7), indicating potential for targeted cancer therapy .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

The compound has been evaluated for its antiviral properties against a range of viruses. Research indicates that derivatives of similar structures exhibit activity against viruses such as HIV and herpes simplex virus. For instance, studies on N-heterocycles have shown promising results in inhibiting viral replication through various mechanisms, including interference with viral enzymes and replication processes .

1.2 Anticancer Properties

Compounds with structural similarities to N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide have been investigated for their anticancer effects. The isothiazole and pyrimidine moieties are known to play crucial roles in enhancing cytotoxicity against cancer cells. In vitro studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Biochemical Research

2.1 Enzyme Inhibition Studies

The compound's structure suggests potential enzyme inhibitory activity. Specifically, it may interact with key enzymes involved in viral replication or cancer cell proliferation, making it a candidate for further investigation as an enzyme inhibitor. The development of structure-activity relationship (SAR) studies could elucidate the specific interactions between the compound and target enzymes .

2.2 Pharmacological Studies

Pharmacological profiling of this compound could reveal its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is essential for evaluating its viability as a drug candidate. Preliminary studies could involve assessing bioavailability and toxicity in animal models to support further clinical development .

Data Tables

Application Area Potential Uses Research Findings
Antiviral ActivityHIV, HSVInhibition of viral replication observed in similar compounds
Anticancer PropertiesOncologyInduction of apoptosis in cancer cell lines noted
Enzyme InhibitionViral enzymesPotential interactions warrant further investigation
Pharmacological StudiesDrug developmentADME profiling needed for clinical viability assessment

Case Studies

Several case studies highlight the effectiveness of compounds with similar structures:

  • Antiviral Case Study : A study on pyrazolo derivatives demonstrated significant antiviral activity against HIV strains resistant to common treatments, showcasing the potential of structurally related compounds to combat viral resistance.
  • Cancer Treatment Case Study : Research involving isothiazole derivatives revealed their ability to selectively induce cell death in breast cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Functional Group Biological Activity
Target Compound Isothiazolo[4,5-d]pyrimidin 3-chloro-4-methylphenyl, pyridin-4-yl Acetamide N/A (inferred kinase/CNS)
N-(4-methylbenzyl)-... [4] Isothiazolo[4,5-d]pyrimidin 4-methylbenzyl, pyridin-4-yl Acetamide N/A
Compound 24 [1] Thieno[2,3-d]pyrido-pyrimidin Phenylamino, tetrahydro Acetamide N/A
IDPU [2] Thiazolo[4,5-d]pyrimidin Propyl, urea Urea Neuroprotective
Compound 11f [3] Pyrimido[4,5-d]pyrimidin Benzodiazepine, methylpyridinyl Carboxamide N/A

Table 2: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~450 3.5 2 6
N-(4-methylbenzyl)-... [4] ~420 2.8 2 6
IDPU [2] ~280 1.2 3 6
Compound 11f [3] ~720 5.5 4 10

Discussion

  • Chloro vs. Methyl Substitution : The 3-chloro-4-methylphenyl group in the target compound likely increases logP by 0.7 units compared to the 4-methylbenzyl analog, enhancing membrane permeability but requiring careful monitoring of toxicity .
  • Functional Groups : The acetamide in the target compound balances solubility and bioavailability, whereas IDPU’s urea may limit CNS uptake despite stronger H-bonding .

Q & A

Q. What are the key challenges in synthesizing N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, and how can they be methodologically addressed?

  • Synthetic Challenges :
    • Regioselectivity : The pyridine and isothiazolo[4,5-d]pyrimidinone moieties require precise functionalization. Substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol and nitrobenzene derivatives) often compete with side reactions, such as over-alkylation .
    • Reduction of Nitro Groups : Iron powder reduction in acidic media (e.g., HCl/Fe) may lead to incomplete conversion or byproducts. Monitoring reaction progress via TLC or HPLC is critical .
    • Condensation Reactions : Cyanoacetic acid coupling with aniline intermediates demands optimized condensing agents (e.g., DCC or EDCI) to avoid low yields due to steric hindrance from the 3-chloro-4-methylphenyl group .
  • Solution : Use stepwise purification (e.g., column chromatography with gradient elution) and real-time monitoring (e.g., in situ FTIR) to isolate intermediates.

Q. How can researchers confirm the structural integrity of the compound using spectroscopic and crystallographic methods?

  • Spectroscopic Validation :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diagnostic peaks:
  • Pyridine protons: δ 8.5–9.0 ppm (multiplet, pyridin-4-yl) .
  • Isothiazolo[4,5-d]pyrimidinone carbonyl: δ 165–170 ppm in 13C^{13}C-NMR .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyridine vs. pyrimidine ring orientation) using single-crystal diffraction .

Q. What solvent systems and purification techniques are optimal for isolating this compound?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Use mixed solvents (e.g., DCM/MeOH 9:1) for recrystallization .
  • Purification :
    • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients (60–90% organic phase) .
    • Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate isolation .

Advanced Research Questions

Q. How does the electronic nature of the pyridin-4-yl group influence the compound’s reactivity in cross-coupling reactions?

  • Electronic Effects : The pyridin-4-yl group acts as an electron-deficient aromatic system due to its π-deficient nature, favoring nucleophilic aromatic substitution (SNAr) over electrophilic pathways.
  • Methodology :
    • Buchwald-Hartwig Amination : Use Pd(dba)2_2/Xantphos catalysts to couple secondary amines at the 3-position of the isothiazolo[4,5-d]pyrimidinone core .
    • Suzuki-Miyaura Coupling : Optimize with Pd(PPh3_3)4_4/K2 _2CO3_3 for aryl boronic acid incorporation at the 7-oxo position .
  • Data Analysis : Compare coupling yields (e.g., 44–65% for amination vs. 30–50% for Suzuki) to identify regiochemical preferences .

Q. What computational strategies can predict the compound’s binding affinity to kinase targets (e.g., EGFR or CDK2)?

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite with crystal structures from the PDB (e.g., 1M17 for EGFR).
    • Key Interactions :
  • Hydrogen bonding between the acetamide carbonyl and kinase hinge region (e.g., Met793 in EGFR) .
  • π-π stacking of the pyridin-4-yl group with hydrophobic pockets .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

  • Case Study : Discrepancies in IC50_{50} values (e.g., 0.5 μM vs. 2.1 μM in kinase inhibition assays) may arise from:
    • Assay Buffers : ATP concentration variations (1 mM vs. 10 μM) alter competitive binding kinetics .
    • Cell Lines : Differences in membrane permeability (e.g., HEK293 vs. HeLa) affect intracellular concentration .
  • Methodology :
    • Normalize data using Z’-factor validation and internal controls (e.g., staurosporine as a reference inhibitor).
    • Perform orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding constants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.